C-4 Substituent Differentiation
At the C-4 position of the dihydropyran ring, N-Cyano Zanamivir Amine Triacetate Methyl Ester (CAS 1228216-82-7) bears a cyanoamino (–NH–CN) substituent, which distinguishes it from the 4-amino intermediate Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6; –NH₂) and the 4-azido intermediate Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5; –N₃). The cyanoamino group introduces two additional heteroatoms (N and C), increasing the molecular formula to C₁₉H₂₅N₃O₁₀ (MW 455.42) compared to C₁₈H₂₆N₂O₁₀ (MW 430.41) for the 4-amino analog and C₁₈H₂₄N₄O₁₀ (MW 456.41) for the 4-azido analog [1]. In the cyanoamide route described in WO2010061182A2, the conversion of the 4-amino intermediate (compound V) to the 4-cyanoamino intermediate (compound VIII) is achieved with cyanogen bromide in methanol at 15–20°C, and the product is used directly in the subsequent deprotection and guanylation steps [2].
| Evidence Dimension | C-4 substituent identity and molecular formula |
|---|---|
| Target Compound Data | C19H25N3O10, MW 455.42 g/mol, 4-cyanoamino (–NH–CN) substituent (CAS 1228216-82-7) |
| Comparator Or Baseline | 4-Amino analog: C18H26N2O10, MW 430.41 g/mol (CAS 139110-70-6); 4-Azido analog: C18H24N4O10, MW 456.41 g/mol (CAS 130525-58-5); Zanamivir API: C12H20N4O7, MW 332.31 g/mol (CAS 139110-80-8) |
| Quantified Difference | N-Cyano compound has 25.01 Da higher MW than 4-amino analog; 1.00 Da lower than 4-azido analog; contains 1 additional N and 1 additional C vs. 4-amino analog |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula data from PubChem and vendor databases |
Why This Matters
The C-4 substituent dictates the downstream synthetic pathway; procurement of the wrong C-4 intermediate would require different reagents, catalysts, and process validation for guanidine installation.
- [1] PubChem. N-Cyano Zanamivir Amine Triacetate Methyl Ester, CID 71315059. C₁₉H₂₅N₃O₁₀, MW 455.4 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/1228216-82-7 View Source
- [2] WO2010061182A2 – Process for Preparing Zanamivir and Intermediates. Step B: Preparation of methyl 5-acetamido-4-cyanamido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate (compound VIII). https://patents.google.com/patent/WO2010061182A2/en View Source
